molecular formula C10H11N3O2 B13036536 5-(Dimethylamino)-1H-indazole-3-carboxylicacid

5-(Dimethylamino)-1H-indazole-3-carboxylicacid

Cat. No.: B13036536
M. Wt: 205.21 g/mol
InChI Key: GKJYCQKWQZUBFK-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-1H-indazole-3-carboxylicacid is a chemical compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-1H-indazole-3-carboxylicacid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a carboxylic acid or its derivative. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs. The final product is typically purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-1H-indazole-3-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted indazole derivatives.

Scientific Research Applications

5-(Dimethylamino)-1H-indazole-3-carboxylicacid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-1H-indazole-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent in various chemical processes.

    4,5-Bis(Dimethylamino)Quinolines:

Uniqueness

5-(Dimethylamino)-1H-indazole-3-carboxylicacid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-(dimethylamino)-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-13(2)6-3-4-8-7(5-6)9(10(14)15)12-11-8/h3-5H,1-2H3,(H,11,12)(H,14,15)

InChI Key

GKJYCQKWQZUBFK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NN=C2C(=O)O

Origin of Product

United States

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